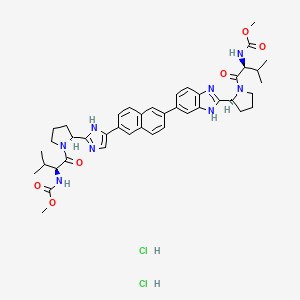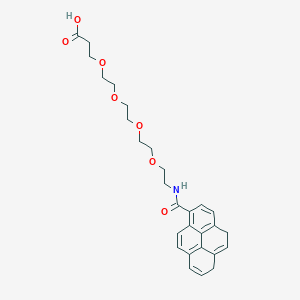
Dihidrocloruro de Ravidasvir
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PPI-668 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como compuesto modelo para estudiar los mecanismos de inhibición de NS5A y para desarrollar nuevos agentes antivirales.
Biología: Investigado por sus efectos sobre la replicación viral y los mecanismos de resistencia en el VHC.
Medicina: Evaluado en ensayos clínicos por su eficacia y seguridad en el tratamiento de infecciones crónicas por hepatitis C.
Industria: Utilizado en el desarrollo de terapias combinadas para el tratamiento del VHC .
Análisis Bioquímico
Biochemical Properties
Ravidasvir dihydrochloride interacts with the NS5A protein, a nonstructural protein that plays a crucial role in the replication of HCV . The nature of this interaction involves the inhibition of the NS5A protein, thereby preventing the replication of the virus .
Cellular Effects
Ravidasvir dihydrochloride has been shown to have a significant impact on cells infected with HCV. It inhibits the replication of the virus, thereby reducing the viral load within the cells . This can influence cell function by reducing the cellular damage caused by the virus .
Molecular Mechanism
The molecular mechanism of action of Ravidasvir dihydrochloride involves its binding to the NS5A protein. This binding inhibits the function of the protein, preventing it from assisting in the replication of the virus . This results in a decrease in viral replication and a reduction in the viral load within the cells .
Temporal Effects in Laboratory Settings
It has been demonstrated to be efficacious and safe in adults with active HCV infection in clinical trials .
Metabolic Pathways
As an NS5A inhibitor, it is likely to interact with enzymes involved in the replication of HCV .
Transport and Distribution
It is known to be administered orally and has been shown to have good bioavailability .
Subcellular Localization
Given its mechanism of action, it is likely to localize to areas of the cell where the NS5A protein is present and the replication of HCV occurs .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PPI-668 involucra múltiples pasos, incluyendo la formación de intermediarios clave y su posterior acoplamientoLas condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de PPI-668 implica escalar la síntesis de laboratorio a escala comercial. Esto requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y el cumplimiento de las normas reglamentarias. Las técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas se utilizan para monitorear la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
PPI-668 sufre varias reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran PPI-668 incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para lograr los resultados deseados .
Principales productos formados
Los principales productos formados a partir de las reacciones que involucran PPI-668 dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos desoxigenados .
Mecanismo De Acción
PPI-668 ejerce sus efectos al unirse a la proteína NS5A del virus de la hepatitis C, inhibiendo así su función. Esta inhibición interrumpe el proceso de replicación viral, lo que lleva a una reducción de la carga viral. Los objetivos moleculares y las vías implicadas incluyen la inhibición de la replicación del ARN viral y la prevención del ensamblaje de nuevas partículas virales .
Comparación Con Compuestos Similares
Compuestos similares
Ledipasvir: Otro inhibidor de NS5A utilizado en terapias combinadas para el VHC.
Daclatasvir: Un inhibidor de NS5A pan-genotípico con un mecanismo de acción similar.
Velpatasvir: Conocido por su actividad de amplio espectro contra múltiples genotipos de VHC
Singularidad de PPI-668
PPI-668 destaca por su potente actividad pan-genotípica, lo que lo hace eficaz contra una amplia gama de genotipos de VHC. Su perfil farmacocinético favorable y su alta barrera a la resistencia mejoran aún más su potencial como componente clave en las terapias combinadas para el VHC .
Propiedades
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H/t33-,34-,35-,36-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLMWUZJMRNMDA-SPRBZRACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52Cl2N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303533-81-4 | |
| Record name | Ravidasvir hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303533814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAVIDASVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWN7376681 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














